H-Ala-Tyr-OEt HCl

Description

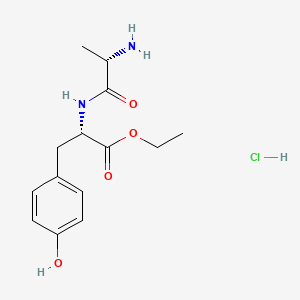

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-3-20-14(19)12(16-13(18)9(2)15)8-10-4-6-11(17)7-5-10;/h4-7,9,12,17H,3,8,15H2,1-2H3,(H,16,18);1H/t9-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILGEJGARIVDP-CSDGMEMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Hydrolysis and Biochemical Reactivity of H Ala Tyr Oet Hcl Analogs

Principles of Protease-Catalyzed Peptide Bond Cleavage

Protease-catalyzed peptide bond cleavage is a form of nucleophilic attack on the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield the hydrolyzed products wikipedia.orgnih.govmit.edu. The mechanisms employed by proteases vary depending on their catalytic residue:

Covalent Catalysis: Serine, cysteine, and threonine proteases utilize a nucleophilic residue within their active site (often part of a catalytic triad) to form a transient covalent bond with the substrate. This acyl-enzyme intermediate is subsequently hydrolyzed by water to release the products and regenerate the enzyme wikipedia.orgnih.govlibretexts.org.

Non-Covalent Catalysis: Aspartic and metalloproteases activate a water molecule, making it sufficiently nucleophilic to attack the peptide bond directly, without forming a covalent intermediate with the enzyme wikipedia.orgnih.govlibretexts.org.

The specificity of a protease is determined by the complementary fit between the enzyme's active site pockets (designated S1, S2, etc., for the substrate's amino-terminal side and S1', S2', etc., for the carboxyl-terminal side) and the amino acid side chains of the substrate (designated P1, P2, etc., and P1', P2', etc., respectively) expasy.orgbeilstein-journals.org.

Specificity of Enzymes Towards Dipeptide Ethyl Esters

The enzymatic hydrolysis of dipeptide ethyl esters like H-Ala-Tyr-OEt HCl is influenced by both the amino acid sequence and the presence of the ester group. Different proteases exhibit varying degrees of specificity towards particular amino acid residues and ester functionalities.

Hydrolysis by Various Proteases (e.g., Alcalase, Papain, Trypsin, Neutrase, Flavourzyme)

Several commercially important proteases are widely used in industrial applications for protein hydrolysis. Their specificities and activities can differ significantly:

Alcalase: A serine protease from Bacillus licheniformis, Alcalase exhibits broad specificity and is known for its high hydrolytic activity, often leading to high Degrees of Hydrolysis (DH) nih.govnih.govresearchgate.netbioflux.com.ro. It is generally effective in cleaving peptide bonds throughout a protein.

Papain: A cysteine protease from papaya latex, papain has a broad specificity, capable of cleaving peptide bonds after various amino acids, though it shows some preference for hydrophobic and aromatic residues nih.govresearchgate.netbioflux.com.ro.

Trypsin: A serine protease derived from mammalian pancreas, trypsin is highly specific, primarily cleaving peptide bonds C-terminal to basic amino acid residues, namely arginine (Arg) and lysine (B10760008) (Lys) beilstein-journals.orgnih.govnih.govresearchgate.netbioflux.com.roexpasy.org. It is less likely to cleave after aromatic or hydrophobic residues.

Neutrase: Another serine protease from Bacillus amyloliquefaciens, Neutrase has a broad specificity and is commonly used in food processing for general protein hydrolysis nih.govnih.govresearchgate.netbioflux.com.ro.

Flavourzyme: Typically a mixture of endo- and exopeptidases from Aspergillus oryzae, Flavourzyme is known for its ability to hydrolyze terminal peptide bonds and small peptides, often contributing to the generation of free amino acids and impacting flavor profiles nih.govnih.govresearchgate.netbioflux.com.ro.

While specific studies on H-Ala-Tyr-OEt HCl might be limited, the general substrate preferences of these enzymes are well-documented. For instance, proteases with esterase activity, such as some serine proteases, can also hydrolyze the ethyl ester moiety psu.edusemanticscholar.orgnih.gov.

Table 1: Comparative Hydrolysis Activity of Selected Proteases

| Enzyme | Type | General Specificity | Relative Hydrolysis Activity (on SCP) | Typical DH Achieved (on Okara Protein) |

| Alcalase | Serine protease | Broad, high activity | Highest | Up to 33.6% |

| Trypsin | Serine protease | Specific for Arg, Lys | Moderate | 25.44% |

| Neutrase | Serine protease | Broad | Moderate | 21.92% |

| Papain | Cysteine protease | Broad, prefers hydrophobic/aromatic | Moderate | 22.13% |

| Flavourzyme | Exopeptidase/Mixture | Terminal bonds, small peptides | Lower | 11.32% |

*Data adapted from studies on protein hydrolysis, indicating general trends in activity and DH achieved by these enzymes on protein substrates nih.govnih.govscielo.br.

Preferential Cleavage Sites and Aromatic Amino Acid Residues

The presence of tyrosine (Tyr), an aromatic amino acid, significantly influences the interaction of H-Ala-Tyr-OEt HCl with proteases that exhibit specificity for such residues.

Aromatic Residue Specificity: Enzymes like α-chymotrypsin and pepsin are known to preferentially cleave peptide bonds C-terminal to aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) expasy.orgbeilstein-journals.orgpsu.eduwur.nlnih.govnih.gov. For H-Ala-Tyr-OEt HCl, if the peptide bond were between Tyr and another residue (which is not the case in a dipeptide), these enzymes would likely target that bond. However, the ester bond itself can be a target for esterase activity, which is often associated with proteases like chymotrypsin (B1334515) psu.edusemanticscholar.orgnih.gov.

Influence of Alanine (B10760859): Alanine (Ala) at the N-terminus (P2 position relative to Tyr) may also play a role. Some proteases, like Proteinase K, show enhanced cleavage efficiency when alanine is present in the P2 position beilstein-journals.org.

Ester Group: The ethyl ester group (-OEt) at the C-terminus can be hydrolyzed by esterases or proteases with esterase activity, yielding the free carboxylic acid form of the dipeptide (H-Ala-Tyr-OH) and ethanol (B145695) psu.edusemanticscholar.orgnih.gov.

While trypsin primarily targets basic residues, it would not typically cleave a peptide bond adjacent to tyrosine unless specific secondary interactions are present. Enzymes with broader specificities, such as Alcalase and Neutrase, are more likely to hydrolyze the peptide bond between Ala and Tyr, and potentially the ester bond as well, depending on their precise active site configurations.

Methodologies for Assessing Enzymatic Hydrolysis

Quantifying the extent and outcome of enzymatic hydrolysis is crucial for characterizing protein hydrolysates and understanding enzyme activity.

Determination of Degree of Hydrolysis (DH)

The Degree of Hydrolysis (DH) is a key parameter representing the percentage of peptide bonds that have been cleaved relative to the total number of peptide bonds in the original substrate ulisboa.ptresearchgate.netdss.go.th. Several methods are employed for its determination:

pH-stat Method: This technique involves maintaining a constant pH during hydrolysis by continuously adding a base to neutralize the protons released from cleaved peptide bonds. The amount of base added is directly proportional to the number of hydrolyzed bonds. This method is practical for reactions conducted at pH values above approximately 7 scielo.brulisboa.ptdss.go.th.

OPA (o-Phthalaldehyde) Method: The OPA method quantifies the primary amino groups liberated during hydrolysis. It is generally considered more accurate, faster, and environmentally safer than the TNBS method and can be used for both pH-controlled and uncontrolled reactions nih.govresearchgate.netdss.go.th.

TNBS (Trinitrobenzenesulfonic Acid) Method: Similar to the OPA method, TNBS reacts with primary amino groups. However, it is more laborious, cannot be used for continuous monitoring, and involves hazardous chemicals researchgate.netdss.go.thntnu.no.

Formol Titration and Ninhydrin (B49086) Methods: These methods also rely on the detection of released amino groups, with formol titration involving the addition of formaldehyde (B43269) and ninhydrin reacting with amino acids and peptides ntnu.no.

The choice of method can influence the reported DH values, as each assay has specific reaction conditions and sensitivities ntnu.no.

Analysis of Hydrolysate Composition

Beyond quantifying the extent of hydrolysis, analyzing the composition of the hydrolysate provides detailed information about the resulting peptides and free amino acids.

Amino Acid Analysis (AAA): This technique involves the complete acid hydrolysis of the peptide bonds (typically using 6 M HCl at high temperatures) to release individual amino acids. These amino acids are then separated and quantified, usually by ion-exchange chromatography or reversed-phase HPLC, often with pre- or post-column derivatization nih.govwaters.com. This method provides the amino acid composition of the original substrate and the hydrolysate.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (e.g., at 214 nm for peptide bonds) or mass spectrometry (LC-MS), is widely used to separate and characterize the mixture of peptides and amino acids present in a hydrolysate wur.nlwaters.comnih.govsigmaaldrich.cnlatamjpharm.org. This allows for the profiling of peptide sizes, sequences, and relative abundances, providing insights into the specificity of the enzymes used.

Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry is a powerful tool for identifying and sequencing peptides based on their mass-to-charge ratio, offering a detailed understanding of the hydrolysis products beilstein-journals.orgnih.gov.

These analytical techniques are essential for understanding the specific cleavage patterns of different proteases on substrates like H-Ala-Tyr-OEt HCl and for characterizing the resulting peptide mixtures.

Compound List:

H-Ala-Tyr-OEt HCl (L-Alanyl-L-Tyrosine ethyl ester hydrochloride)

Alcalase

Papain

Trypsin

Neutrase

Flavourzyme

Chymotrypsin

Pepsin

Serine proteases

Cysteine proteases

Threonine proteases

Aspartic proteases

Metalloproteases

L-Alanine

L-Tyrosine

Phenylalanine (Phe)

Tryptophan (Trp)

Leucine (Leu)

Arginine (Arg)

Lysine (Lys)

Glycine (B1666218) (Gly)

Proline (Pro)

Methionine (Met)

Serine (Ser)

Valine (Val)

Isoleucine (Ile)

Glutamic acid (Glu)

Aspartic acid (Asp)

Histidine (His)

Cysteine (Cys)

L-Alanyl-L-Tyrosine ethyl ester

L-Alanyl-L-Tyrosine

Ethanol

Advanced Structural Characterization of H Ala Tyr Oet Hcl and Its Derivatives

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition of a compound, thereby verifying its empirical formula and purity. For H-Ala-Tyr-OEt HCl, elemental analysis would involve the precise determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The molecular formula for H-Ala-Tyr-OEt HCl, the hydrochloride salt of the ethyl ester of the dipeptide L-Alanyl-L-Tyrosine, is C₁₄H₂₁ClN₂O₄. Based on this formula, the theoretical elemental composition is calculated as follows:

| Element | Percentage by Mass |

| Carbon (C) | 53.08% |

| Hydrogen (H) | 6.71% |

| Chlorine (Cl) | 11.20% |

| Nitrogen (N) | 8.84% |

| Oxygen (O) | 20.20% |

Direct experimental elemental analysis data for H-Ala-Tyr-OEt HCl was not found within the scope of the provided search results. Typically, experimental results from such analyses are reported as found percentages (e.g., C, 53.00%; H, 6.75%; N, 8.80%; Cl, 11.15%), which are then compared to the calculated theoretical values to confirm the compound's identity and purity.

Structural Insights from Analogous Studies (e.g., X-ray Crystallographic Studies of Intermediate Compounds)

Elucidating the precise three-dimensional structure of complex organic molecules like peptide derivatives is crucial for understanding their physical properties, reactivity, and biological interactions. X-ray crystallography is a powerful technique that provides detailed information about molecular conformation, crystal packing, and intermolecular forces such as hydrogen bonding. While direct X-ray crystallographic studies specifically on H-Ala-Tyr-OEt HCl were not identified in the search results, insights can be drawn from studies on analogous compounds, particularly esterified amino acids.

A relevant analogous study identified is the investigation into the "Dimorphism of the prodrug L-tyrosine ethyl ester: pressure-temperature state diagram and crystal structure of phase II" sigmaaldrich.com. L-tyrosine ethyl ester is a constituent amino acid ester of the target dipeptide. Studies on such simpler, related molecules can offer valuable insights into the general structural principles governing esterified amino acids and their hydrochloride salts.

X-ray crystallography typically reveals:

Molecular Conformation: The spatial arrangement of atoms within the molecule, including the planarity of the peptide bond (if present in the studied analogous compound) and the orientation of side chains. For amino acid esters, it can show the conformation of the amino group, the ester linkage, and the amino acid side chain.

Intermolecular Interactions: The nature and extent of hydrogen bonding, van der Waals forces, and π-π stacking interactions that dictate how molecules arrange themselves in the solid state. In hydrochloride salts of amino acid derivatives, the protonated amine group (as an ammonium (B1175870) ion) and the chloride counterion are key players in forming ionic interactions and hydrogen bonds with other polar functional groups, such as the ester carbonyl, the phenolic hydroxyl group of tyrosine, and potentially amide N-H or C=O groups in dipeptides.

Crystal Packing and Polymorphism: How molecules are arranged in the crystal lattice, which can influence properties like solubility, melting point, and stability. The study on L-tyrosine ethyl ester sigmaaldrich.com specifically mentions dimorphism, indicating that different crystalline forms (polymorphs) can exist, each with distinct packing arrangements and physical properties.

By examining the crystal structure of L-tyrosine ethyl ester sigmaaldrich.com, researchers can infer potential packing motifs, hydrogen bonding networks involving the ester group and the phenolic hydroxyl, and the influence of the hydrochloride salt on lattice formation. These findings provide a foundational understanding of the structural characteristics that might be expected in H-Ala-Tyr-OEt HCl, such as the role of the ethyl ester in influencing solubility and crystal packing, and the extensive hydrogen bonding network likely involving the protonated alanine (B10760859) amine, the tyrosine hydroxyl group, and the ester functionalities, mediated by the chloride counterion. While not direct evidence for the dipeptide ester, these analogous studies offer a valuable framework for predicting and interpreting the solid-state behavior of H-Ala-Tyr-OEt HCl.

Applications of H Ala Tyr Oet Hcl in Advanced Peptide Chemistry and Bioconjugation Research

Utilization as a Building Block in Complex Peptide Synthesis

The fundamental structure of H-Ala-Tyr-OEt HCl makes it an essential component in the synthesis of longer and more complex peptide chains. Its ready availability and reactivity allow researchers to incorporate specific Ala-Tyr sequences into target molecules.

Synthesis of Bioactive Peptides and Their Analogs for Research

H-Ala-Tyr-OEt HCl is frequently employed as a precursor in the synthesis of various bioactive peptides and their analogs for research purposes. The Ala-Tyr motif is present in numerous naturally occurring and synthetic peptides with diverse biological activities. For instance, the synthesis of dermorphin (B549996) analogs, which are potent opioid peptides, often involves tyrosine and alanine (B10760859) residues in their sequences researchgate.netnih.gov. Similarly, endomorphin-1, an endogenous opioid peptide, also features a Tyr-Pro-Trp-Phe sequence, highlighting the importance of tyrosine in such bioactive molecules unibo.it. The ethyl ester form of H-Ala-Tyr-OEt HCl can be readily hydrolyzed or further modified during solid-phase or solution-phase peptide synthesis, enabling the construction of intricate peptide architectures guidechem.comrsc.orgamerigoscientific.com. Researchers utilize such dipeptide building blocks to create libraries of peptides for screening biological activities, studying structure-activity relationships, and developing novel therapeutic candidates biosynth.comchemimpex.comnih.gov.

Integration into Non-Natural Amino Acid and Peptide Derivatives

Beyond standard peptide synthesis, H-Ala-Tyr-OEt HCl can be incorporated into non-natural amino acid and peptide derivatives, expanding the chemical space for novel biomolecules. The tyrosine residue, in particular, offers a phenolic hydroxyl group that can serve as a site for chemical modification or conjugation, leading to unique peptide derivatives acs.orgnih.gov. Research into peptide modification may involve altering the ester group, introducing protecting groups, or conjugating the peptide to other molecules to create specialized derivatives for academic studies or drug discovery nih.govpeptart.chthieme-connect.com. The ability to polymerize amino acid esters like Tyr-OEt and Ala-OEt via chemoenzymatic methods further demonstrates their utility in forming novel peptide-based architectures rsc.org.

Functionalization and Modification of Peptidic Structures

The inherent chemical features of H-Ala-Tyr-OEt HCl, especially the tyrosine residue, lend themselves to various functionalization and modification strategies crucial for developing advanced biomolecular tools.

Preparation of Chemically Modified Peptides for Academic Studies

H-Ala-Tyr-OEt HCl can serve as a starting material for peptides that undergo chemical modifications for academic research. These modifications are often aimed at investigating peptide function, improving stability, or introducing specific labels for detection and analysis nih.govnih.govresearchgate.net. The phenolic hydroxyl group of tyrosine is amenable to various chemical reactions, such as phosphorylation or glycosylation, which can alter the peptide's biological activity or pharmacokinetic properties. Furthermore, general strategies for peptide modification, including those targeting tryptophan residues, underscore the broader field of peptide functionalization where H-Ala-Tyr-OEt HCl can play a role researchgate.net.

Development of Peptide Probes for Molecular Imaging Research

Peptides incorporating Ala and Tyr residues, or derived from building blocks like H-Ala-Tyr-OEt HCl, are integral to the development of molecular imaging probes. These probes are designed to target specific cellular receptors or molecules, enabling the visualization of biological processes in vivo using techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) nih.govmdpi.comrsc.org. The peptide sequence acts as a targeting ligand, which is typically conjugated to an imaging moiety, such as a radioisotope (e.g., ⁶⁸Ga, ¹⁸F, ¹¹¹In) or a fluorescent dye nih.govrsc.org. While specific imaging probes directly synthesized from H-Ala-Tyr-OEt HCl are not extensively detailed in the provided literature, the general utility of Tyr-containing peptides in targeting specific receptors, like CCK2R or MT1-MMP, for imaging applications is well-established nih.govsnmjournals.org. The polymerization of Tyr-OEt derivatives also suggests potential pathways for creating larger peptide structures suitable for imaging probe development rsc.org.

Bioconjugation Strategies for Novel Molecular Architectures

H-Ala-Tyr-OEt HCl can be utilized in various bioconjugation strategies to construct novel molecular architectures with enhanced functionalities. Bioconjugation involves linking peptides to other molecules, such as proteins, polymers, or nanoparticles, to create hybrid constructs with tailored properties acs.orgnih.govresearchgate.netucl.ac.uk. The tyrosine residue in H-Ala-Tyr-OEt HCl offers a reactive site for such conjugations. For instance, the phenolic hydroxyl group can be directly coupled to cysteine residues on proteins using enzymatic methods like tyrosinase acs.org. Alternatively, techniques such as click chemistry (CuAAC, SPAAC) can be employed to link peptides functionalized with azide (B81097) or alkyne groups to complementary molecules, forming stable triazole linkages mdpi.comnih.gov. These strategies are crucial for applications ranging from antibody-drug conjugates to the development of targeted drug delivery systems and advanced biomaterials nih.govresearchgate.net.

Emerging Research Frontiers and Future Directions for H Ala Tyr Oet Hcl Studies

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of dipeptide esters such as H-Ala-Tyr-OEt HCl is a critical area of research, aiming to overcome the limitations of traditional methods, including potential racemization, harsh reaction conditions, and complex protecting group strategies. Modern synthetic approaches are prioritizing efficiency, scalability, and green chemistry principles.

One prominent advancement is the use of triphenylphosphine (B44618) oxide (Ph3PO) as a catalyst in conjunction with oxalyl chloride. This system generates a highly reactive phosphonium (B103445) intermediate that efficiently activates carboxylates, enabling rapid bond formation (<10 minutes) with good yields (67–90%) and minimal racemization, even for sterically hindered substrates researchgate.netorganic-chemistry.orgacs.orgacs.org. This methodology is applicable to a broad range of amino acids and alcohols, demonstrating significant potential for industrial-scale production researchgate.netorganic-chemistry.org.

Another effective strategy employs N,N'-Carbonyldiimidazole (CDI) as a coupling agent. CDI facilitates amide and ester formation through a one-pot procedure, offering advantages such as cost-effectiveness, ease of by-product removal, and suitability for inverse (N→C) peptide synthesis, which can achieve racemization-free coupling biosynth.combachem.comorgsyn.orgcdnsciencepub.com.

Furthermore, the integration of flow chemistry into peptide synthesis offers enhanced control over reaction parameters, accelerated kinetics, and improved scalability. Continuous flow systems allow for precise temperature management and inline monitoring, leading to reduced reagent excess and higher purity products scispace.comthieme-connect.degoogle.com. Novel reagents like triflylpyridinium reagents have also emerged, enabling rapid ester and amide synthesis at ambient temperatures with excellent chirality retention organic-chemistry.org.

Data Table 7.1: Comparison of Modern Dipeptide Synthesis Methodologies

| Methodology | Key Reagents/Catalysts | Key Advantages | Typical Yield Range | Reaction Time | Scalability Potential |

| Ph3PO/Oxalyl Chloride Catalysis | Ph3PO, Oxalyl Chloride | High yields, minimal racemization, rapid, mild conditions, broad substrate scope | 67–90% | <10 minutes | High |

| CDI-Mediated Coupling | N,N'-Carbonyldiimidazole (CDI) | Cost-effective, easy workup, one-pot, suitable for inverse synthesis | High | Variable | High |

| Flow Chemistry (with various coupling reagents) | HATU, HBTU, COMU, etc. | Accelerated kinetics, precise control, reduced reagent excess, inline monitoring | High | Seconds to minutes | Very High |

| Triflylpyridinium Reagents | Triflylpyridinium reagents | Rapid, ambient temperature, good chirality retention | High | ~5 minutes | High |

Advanced Enzymatic Engineering for Tailored Peptide Modifications and Biocatalysis

Enzymatic synthesis and modification offer a highly selective and environmentally benign approach to peptide chemistry. While specific enzymatic routes for H-Ala-Tyr-OEt HCl are still emerging, related strategies highlight the potential. Novel methods utilizing nonribosomal peptide-synthetases and L-amino acid alpha-ligases are being developed for dipeptide production biosynth.com.

Enzymes like chymotrypsin (B1334515) and papain can catalyze peptide bond formation from amino acid esters under mild conditions, including in frozen solutions or organic media core.ac.ukrsc.org. L-tyrosine ethyl ester (Tyr-OEt), a related compound, has been successfully incorporated into polypeptides via papain-catalyzed polymerization, demonstrating the feasibility of enzymatic modification of tyrosine ethyl esters rsc.org. These biocatalytic methods can avoid harsh reagents and offer high specificity, paving the way for tailored peptide modifications.

High-Throughput Screening Methodologies in Peptide Chemistry Research

High-throughput screening (HTS) is instrumental in accelerating the discovery and optimization of peptide synthesis protocols. Automated peptide synthesizers and flow chemistry platforms are enabling HTS by facilitating rapid screening of diverse reaction conditions, including coupling reagents, solvents, and temperatures scispace.comthieme-connect.degoogle.com.

The development of libraries of dipeptide esters through combinatorial chemistry, coupled with HTS, allows for the rapid evaluation of structure-activity relationships and the identification of optimal synthetic pathways. Screening various coupling reagents (e.g., HATU, HBTU, COMU) and additives is standard practice to achieve high yields and minimize racemization in peptide synthesis bachem.comsigmaaldrich.com.

Development of H-Ala-Tyr-OEt HCl as a Precursor for Advanced Chemical Biology Tools

H-Ala-Tyr-OEt HCl serves as a valuable building block for creating sophisticated chemical biology tools due to its dipeptide structure and the presence of a functionalizable tyrosine residue. The phenolic hydroxyl group on the tyrosine moiety can be modified for various applications, such as attaching fluorescent labels, creating probes for enzyme activity, or developing drug delivery conjugates rsc.org.

The ester functionality also provides a handle for further chemical modifications or conjugations. Dipeptide esters can be utilized in physicochemical studies, to investigate cell uptake mechanisms, or as components in peptidomimetics designed for improved stability and therapeutic efficacy brieflands.com. Research into efficient synthesis methods, as discussed in Section 7.1, directly supports the creation of diverse H-Ala-Tyr-OEt HCl derivatives for applications in areas like targeted drug delivery, diagnostic imaging, and biochemical assays.

Q & A

Q. What are the recommended protocols for synthesizing H-Ala-Tyr-OEt HCl, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling L-alanine (Ala) and L-tyrosine (Tyr) using ethyl ester protection for the C-terminus, followed by HCl salt formation. To optimize purity:

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to minimize side reactions .

- Purify the crude product via reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the target compound .

- Validate purity using analytical HPLC (>95% peak area) and mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .

Q. How should researchers handle and store H-Ala-Tyr-OEt HCl to maintain stability?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. For short-term use, dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

- Handling : Use gloves and PPE in a fume hood. Avoid prolonged exposure to moisture or acidic/basic conditions that may cleave the ester bond .

Q. What analytical techniques are most effective for characterizing H-Ala-Tyr-OEt HCl?

- Methodological Answer :

- Structural confirmation : Use NMR spectroscopy (¹H and ¹³C) to verify backbone connectivity and esterification. For example, the ethyl ester proton resonance appears at ~1.2–1.4 ppm (triplet) .

- Purity assessment : Combine HPLC-UV (λ = 280 nm for Tyr’s aromatic ring) with circular dichroism (CD) to check for conformational integrity .

Advanced Research Questions

Q. How can conflicting data on the solubility of H-Ala-Tyr-OEt HCl in different solvents be resolved?

- Methodological Answer :

- Systematic testing : Prepare saturated solutions in solvents (e.g., DMSO, ethanol, aqueous buffers) at controlled temperatures (25°C, 37°C). Measure solubility via gravimetric analysis or UV-Vis spectrophotometry (calibrated to Tyr’s absorbance) .

- Data normalization : Account for solvent polarity, ionic strength, and HCl counterion effects. Replicate experiments under standardized conditions to isolate variables .

Q. What strategies mitigate dipeptide hydrolysis during synthesis of H-Ala-Tyr-OEt HCl?

- Methodological Answer :

- Protection schemes : Use orthogonal protecting groups (e.g., Trt for Tyr’s hydroxyl group) to prevent unintended deprotection during synthesis .

- Reaction optimization : Conduct coupling steps at 0–4°C with carbodiimide activators (e.g., DCC/DMAP) to minimize racemization. Monitor reaction progress via TLC or in-situ FTIR .

Q. How do structural modifications of H-Ala-Tyr-OEt HCl influence its biochemical interactions?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., methyl ester vs. ethyl ester, D-amino acid substitutions) and test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational modeling : Perform molecular dynamics simulations to predict conformational flexibility and docking interactions with target proteins (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.